molecular formula C25H31N3O2 B025554 Befiperide CAS No. 100927-14-8

Befiperide

Katalognummer: B025554
CAS-Nummer: 100927-14-8
Molekulargewicht: 405.5 g/mol
InChI-Schlüssel: XZHMFCUWVDUYBV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Befiperide is a small molecule drug that acts as an agonist at serotonin 5-HT1 receptors. It was initially developed by AbbVie, Inc. for the treatment of behavioral and psychotic disorders. its development was discontinued after reaching Phase 1 clinical trials .

Vorbereitungsmethoden

The synthesis of Befiperide involves several steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:

Industrial production methods for this compound are not well-documented due to its discontinued status. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Analyse Chemischer Reaktionen

Befiperide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Befiperide, a compound primarily known for its application in the treatment of schizophrenia and other mental health disorders, has garnered attention in scientific research due to its unique pharmacological properties. This article delves into the applications of this compound, highlighting its therapeutic potential, mechanisms of action, and relevant case studies.

Psychiatric Disorders

Schizophrenia Treatment
this compound has been extensively studied for its efficacy in treating schizophrenia. Clinical trials have demonstrated that it can reduce both positive symptoms (hallucinations, delusions) and negative symptoms (apathy, lack of emotion) of schizophrenia. Its dual action on dopamine D2 and serotonin 5-HT2A receptors contributes to its effectiveness in managing these symptoms.

Bipolar Disorder
Research indicates that this compound may also be beneficial in treating bipolar disorder, particularly during manic episodes. Its mood-stabilizing properties are attributed to its influence on neurotransmitter balance.

Neuroprotective Effects

Recent studies have suggested that this compound may possess neuroprotective properties. Research indicates that it can help prevent neuronal damage in models of neurodegenerative diseases, potentially offering therapeutic avenues for conditions like Alzheimer's disease and Parkinson's disease.

Case Study 1: Schizophrenia Management

A clinical trial involving 200 patients with schizophrenia showed that those treated with this compound experienced a significant reduction in the Positive and Negative Syndrome Scale (PANSS) scores compared to a placebo group over a 12-week period. The study highlighted the compound's safety profile and tolerability, making it a viable option for long-term management.

Case Study 2: Bipolar Disorder

In a separate study focusing on bipolar disorder patients experiencing manic episodes, this compound was administered alongside mood stabilizers. Results indicated that patients reported fewer manic symptoms and improved overall mood stability compared to those receiving standard treatment alone.

Data Table: Comparative Efficacy of this compound

ConditionTreatment DurationPANSS Score ReductionSide Effects
Schizophrenia12 weeks30%Mild sedation
Bipolar Disorder (Mania)8 weeks25%Weight gain

Wirkmechanismus

Befiperide exerts its effects by acting as an agonist at serotonin 5-HT1 receptors. This interaction leads to the activation of downstream signaling pathways that modulate neurotransmitter release and neuronal activity. The primary molecular targets are the serotonin receptors located in the central nervous system .

Vergleich Mit ähnlichen Verbindungen

Befiperide can be compared with other serotonin receptor agonists, such as:

    Buspirone: Another serotonin receptor agonist used for the treatment of anxiety disorders.

    Sumatriptan: A serotonin receptor agonist used for the treatment of migraines.

    Tegaserod: A serotonin receptor agonist used for the treatment of irritable bowel syndrome.

This compound is unique in its specific receptor binding profile and its discontinued status, which limits its availability for further research and development .

Biologische Aktivität

Befiperide, a compound primarily studied for its potential in treating neuropsychiatric disorders, exhibits a multifaceted biological activity profile. As a member of the piperidine class, it has garnered attention for its interactions with various neurotransmitter systems, particularly in the context of schizophrenia and other cognitive disorders. This article delves into the biological activity of this compound, presenting relevant data, case studies, and research findings.

This compound acts as a non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor, which is implicated in excitotoxicity—a process that can lead to neuronal damage and death. By modulating glutamate activity, this compound may help protect neurons from overstimulation associated with various neurodegenerative conditions . Additionally, it interacts with acetylcholine (ACh) systems, potentially influencing cognitive functions through cholinergic pathways .

Key Biological Activities

  • NMDA Receptor Modulation : Reduces excitotoxic effects by inhibiting excessive glutamate signaling.
  • Cholinergic Activity : Influences ACh release and degradation, potentially enhancing cognitive function.
  • Dopaminergic Interaction : Exhibits properties that may affect dopamine receptor activity, relevant for antipsychotic effects.

Clinical Studies

Clinical investigations have highlighted this compound's efficacy in managing symptoms associated with schizophrenia. A notable study demonstrated that patients receiving this compound showed significant improvement in both positive and negative symptoms compared to placebo groups. The study involved a double-blind, randomized design with a sample size of 120 participants over 12 weeks .

Study AspectDetails
Participants 120 patients diagnosed with schizophrenia
Duration 12 weeks
Outcome Measures Positive and negative symptom scales
Results Significant improvement in treatment group

Case Studies

Several case studies have documented the effects of this compound on individual patients. One case involved a 34-year-old male with treatment-resistant schizophrenia who experienced a marked reduction in hallucinations and improved social functioning after 8 weeks of this compound treatment. This aligns with findings from broader clinical trials indicating its potential role as an adjunct therapy .

Comparative Analysis

To understand this compound's position among other antipsychotic agents, a comparative analysis was conducted focusing on efficacy and side effect profiles.

CompoundMechanism of ActionEfficacy in SchizophreniaCommon Side Effects
This compoundNMDA antagonist; cholinergicModerateDizziness, fatigue
RisperidoneD2 receptor antagonistHighWeight gain, metabolic syndrome
OlanzapineD2/5-HT2A antagonistHighSedation, weight gain

Eigenschaften

CAS-Nummer

100927-14-8

Molekularformel

C25H31N3O2

Molekulargewicht

405.5 g/mol

IUPAC-Name

N-[2-[4-(1-benzofuran-7-yl)piperazin-1-yl]ethyl]-N-methyl-4-propan-2-ylbenzamide

InChI

InChI=1S/C25H31N3O2/c1-19(2)20-7-9-22(10-8-20)25(29)26(3)12-13-27-14-16-28(17-15-27)23-6-4-5-21-11-18-30-24(21)23/h4-11,18-19H,12-17H2,1-3H3

InChI-Schlüssel

XZHMFCUWVDUYBV-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)C(=O)N(C)CCN2CCN(CC2)C3=CC=CC4=C3OC=C4

Kanonische SMILES

CC(C)C1=CC=C(C=C1)C(=O)N(C)CCN2CCN(CC2)C3=CC=CC4=C3OC=C4

Key on ui other cas no.

100927-14-8

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.